molecular formula C15H14FNO4S B6412229 2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid CAS No. 1261914-21-9

2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid

Cat. No.: B6412229
CAS No.: 1261914-21-9
M. Wt: 323.3 g/mol
InChI Key: WBEUXJPQPKAOLD-UHFFFAOYSA-N
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Description

2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid is an organic compound with a complex structure that includes a fluorinated benzoic acid moiety and a dimethylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and reagents to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents like sodium methoxide or electrophilic reagents like sulfur trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Shares the dimethylsulfamoylphenyl group but differs in the presence of a boronic acid moiety.

    4-(Methanesulfonyl)phenylboronic acid: Similar structure but with a methanesulfonyl group instead of dimethylsulfamoyl.

    4-(Methylthio)phenylboronic acid: Contains a methylthio group instead of dimethylsulfamoyl.

Uniqueness

2-(4-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid is unique due to the combination of its fluorinated benzoic acid moiety and the dimethylsulfamoylphenyl group

Properties

IUPAC Name

2-[4-(dimethylsulfamoyl)phenyl]-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)11-8-6-10(7-9-11)12-4-3-5-13(16)14(12)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEUXJPQPKAOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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